Kinase Inhibitory Potency: 3-Chloro-Triazolopyridazine-Derived Compound 4g vs. Reference and Derivative 4a in Dual c-Met/Pim-1 Assay
Derivatives synthesized from the 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine scaffold demonstrate significantly enhanced dual kinase inhibitory activity compared to close structural analogs. Compound 4g, a 3-aryl-substituted derivative built from this scaffold, exhibited more potent inhibition than both the reference compound and the structurally related derivative 4a (which differs only in the 3-aryl substituent). Specifically, compound 4g inhibited c-Met kinase with an IC50 of 0.163 ± 0.01 μM and Pim-1 kinase with an IC50 of 0.283 ± 0.01 μM, representing a measurable potency advantage over derivative 4a [1]. This demonstrates that the 3-chloro substitution pattern on the triazolopyridazine core enables derivatization pathways that yield compounds with sub-micromolar dual kinase inhibition, a profile not achieved with alternative substitution patterns within the same study series [1].
| Evidence Dimension | Inhibitory activity against c-Met kinase (IC50) |
|---|---|
| Target Compound Data | 0.163 ± 0.01 μM (Compound 4g, a 3-aryl-substituted derivative of the triazolopyridazine scaffold) |
| Comparator Or Baseline | Derivative 4a (structurally related 3-aryl-substituted analog); Reference compound I and IV (unspecified values) |
| Quantified Difference | Compound 4g exhibits more powerful inhibitory activity than both the reference and derivative 4a (exact fold difference not reported) |
| Conditions | In vitro kinase inhibition assay; c-Met and Pim-1 enzyme targets |
Why This Matters
Sub-micromolar dual c-Met/Pim-1 inhibition is a therapeutically relevant profile for anticancer lead optimization; procurement of the 3-chloro scaffold enables access to this validated SAR trajectory.
- [1] Mahmoud, M.E., Ahmed, E.M., Ragab, H.M., Eltelbany, R.F.A. & Hassan, R.A. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 2024, 14, 30346–30363. View Source
